molecular formula C22H17NO5 B2689841 N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide CAS No. 867135-76-0

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide

Cat. No.: B2689841
CAS No.: 867135-76-0
M. Wt: 375.38
InChI Key: XQTWWQCHTYENDU-UHFFFAOYSA-N
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Description

Historical Background of Naphthofuran Derivatives

Naphthofuran derivatives emerged as a structurally unique class of heterocyclic compounds in the mid-20th century, with early synthetic efforts focused on their fused aromatic systems. The naphtho[2,3-b]furan scaffold, in particular, gained prominence due to its presence in natural products such as furonaphthoquinones, which exhibit broad biological activities. Initial synthetic routes, developed in the 1970s, relied on cyclocondensation reactions between naphthalene precursors and furan-building blocks. For example, the reaction of methyl 2-methyl-furan-3-carboxylate with brominating agents like N-bromosuccinimide (NBS) enabled the introduction of functional groups critical for further derivatization. By the 1990s, advances in regioselective substitution techniques allowed for the systematic exploration of electronic and steric effects on the naphthofuran core, paving the way for compounds like N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide .

Significance in Organic Chemistry Research

The synthesis of naphthofuran derivatives represents a cornerstone in heterocyclic chemistry due to the challenges posed by their fused-ring system and the need for precise functionalization. Key methodologies include:

  • Pummerer reactions for constructing dihydro-naphthofuranones.
  • Cycloaddition strategies using α-cyanocinnamonitriles to introduce dicyano groups.
  • Multistep functionalization involving nitration, acetylation, and amidation to achieve target substitution patterns.

A comparative analysis of synthetic approaches is provided below:

Method Key Reagents Target Substituents Yield (%) Reference
Cyclocondensation Triethyl orthoformate Amino, cyano groups 60–75
Pummerer reaction Trimethylsilyl chloride Sulfoxide derivatives 7–10
Nitration/Amidation Nitric acid, acetic acid Nitro, carboxamide groups 30–50

These methods highlight the balance between regioselectivity and functional group compatibility required for naphthofuran synthesis.

Position within the Broader Family of Naphtho[2,3-b]furan Compounds

The compound This compound occupies a distinct position within its structural family due to three features:

  • Electron-withdrawing groups : The 4,9-dioxo moiety enhances electrophilic reactivity at the C-3 position.
  • Hydrophobic substituents : The 4-methoxyphenylmethyl group improves lipid solubility, influencing bioavailability.
  • Conformational rigidity : The fused naphthofuran system restricts rotational freedom, favoring target binding.

This combination differentiates it from simpler analogues like 2-methylnaphtho[2,3-b]furan, which lack the carboxamide functionality.

Evolution of Naphthofuran Research in Medicinal Chemistry

Early studies on naphthofurans focused on their photophysical properties, but the discovery of furonaphthoquinones with anticancer activity in the 2000s shifted research toward therapeutic applications. For instance, derivatives bearing quinone moieties demonstrated cytotoxicity against leukemia cells (IC₅₀: 5–20 µM). The introduction of carboxamide groups, as seen in This compound , marked a strategic pivot toward modulating hydrogen-bonding interactions with biological targets. Current efforts aim to optimize pharmacokinetic profiles while retaining bioactivity.

Classification as a Privileged Structural Motif in Drug Discovery

The naphtho[2,3-b]furan system is classified as a privileged scaffold due to:

  • Versatile substitution patterns : Tolerance for electron-donating (-OCH₃) and withdrawing (-NO₂, -CO-) groups.
  • Bioactivity correlation : Antimicrobial and anticancer activities linked to the planar aromatic system.
  • Synthetic adaptability : Compatibility with modern C–H activation and cross-coupling methodologies.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-12-17(22(26)23-11-13-7-9-14(27-2)10-8-13)18-19(24)15-5-3-4-6-16(15)20(25)21(18)28-12/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTWWQCHTYENDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the naphthofuran core.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthofurans with various functional groups.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Naphtho[2,3-b]furan-4,9-dione derivatives vary primarily in substituents at the carboxamide position (C3) and the methyl group at C2. Key analogues include:

Compound Name Substituent (R Group) IC50 (CK2 Inhibition) Cytotoxicity (MCF-7 Cell Viability Reduction at 10 µM)
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Isopentyl (CH2CH(CH2CH3)2) 2.33 µM >60%
2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide Pyridin-3-ylmethyl Not reported >60%
2-methyl-3-(morpholine-4-carbonyl)naphtho[2,3-b]furan-4,9-dione Morpholine-4-carbonyl Not reported >60%
Target Compound (N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide) 4-Methoxyphenylmethyl Not tested Not tested

Key Findings

CK2 Inhibition :

  • The isopentyl-substituted analogue exhibited the highest CK2 inhibitory activity (IC50 = 2.33 µM) among tested derivatives, suggesting that aliphatic substituents may optimize enzyme binding .
  • The target compound’s 4-methoxyphenylmethyl group introduces aromaticity and polarity, which could modulate interactions with CK2’s hydrophobic or hydrophilic binding pockets.

Synthetic Accessibility :

  • Derivatives are synthesized via Friedel-Crafts reactions or photoinduced [3+2] cycloadditions to form the naphthofuran-dione core, followed by amidation to introduce substituents .
  • The 4-methoxyphenylmethyl group could be introduced using standard coupling reagents, though steric hindrance may require optimized conditions.

QSAR Insights :

  • A QSAR model (r² = 0.77 for test set) highlighted the naphthofuran-dione backbone’s suitability for CK2 inhibition .
  • Substituent hydrophobicity and steric bulk are critical predictors of activity, favoring moderate-sized groups like isopentyl over highly polar or bulky substituents .

Natural Analogues :

  • Natural naphtho[2,3-b]furan-4,9-diones from Tabebuia species exhibit antibacterial and anti-inflammatory activities, underscoring the scaffold’s versatility . The target compound’s synthetic modifications may redirect activity toward kinase inhibition.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C22H17NO5
  • Molecular Weight: 375.38 g/mol
  • CAS Number: 867135-76-0

The compound features a naphthofuran core with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its diverse biological activities.

This compound interacts with various molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding: It can bind to receptors that modulate physiological responses, influencing signaling pathways related to inflammation and cell survival.
  • Antioxidant Activity: The compound exhibits properties that may protect cells from oxidative stress by scavenging free radicals.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis (programmed cell death) in these cells has been linked to its interaction with apoptotic pathways and modulation of gene expression related to cell cycle regulation.

Case Studies

  • Study on Anticancer Activity:
    • A study investigated the effects of the compound on MCF-7 cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy:
    • Another research focused on the antimicrobial properties against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity .

Applications

The compound's unique properties make it suitable for various applications:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer activities, it is being explored as a lead compound for drug development.
  • Material Science: Its chemical structure allows for potential use in developing advanced materials with specific functional properties.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 32 µg/mL
AnticancerMCF-7IC50: 15 µM
AnticancerHeLaInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(4-methoxyphenyl)methyl]-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide

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